3-(4-Chlorophenoxy)piperidine hydrochloride

Description

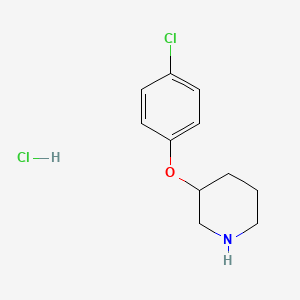

3-(4-Chlorophenoxy)piperidine hydrochloride is a piperidine derivative featuring a 4-chlorophenoxy group substituted at the 3-position of the piperidine ring. Its molecular framework—a piperidine core with aromatic substituents—renders it a versatile scaffold for CNS-targeted therapeutics and metabolic regulators.

Properties

IUPAC Name |

3-(4-chlorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNUAELGGRFVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589975 | |

| Record name | 3-(4-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38247-51-7 | |

| Record name | 3-(4-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation and Cyclization Route for Piperidine Derivatives

One industrially viable method to prepare related piperidine derivatives involves a multi-step sequence starting from 4-chlorobenzonitrile, as exemplified in the synthesis of (S)-3-(4-chlorophenyl)piperidine, which shares structural similarity with 3-(4-chlorophenoxy)piperidine hydrochloride:

| Step | Reaction Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Alkylation of 4-chlorobenzonitrile with 1-bromo-3-chloropropane | Sodium hydride or potassium tert-butoxide as base | Forms 5-chloro-2-(4-chlorophenyl)pentylcyanide |

| 2 | Reduction of pentylcyanide to pentylamine | Sodium borohydride and cobalt chloride in methanol at -30°C | 79% yield of 5-chloro-2-(4-chlorophenyl)pentan-1-amine |

| 3 | Cyclization of pentan-1-amine to piperidine ring | Potassium carbonate in acetonitrile, room temperature overnight | 54% yield of racemic 3-(4-chlorophenyl)piperidine |

| 4 | Chemical resolution to obtain optically pure (S)-enantiomer | D-camphorsulfonic acid in acetonitrile, 50°C followed by base treatment | 74% yield of (S)-3-(4-chlorophenyl)piperidine |

This method is noted for mild reaction conditions, cost-effectiveness, and suitability for industrial scale-up due to the avoidance of expensive catalysts and harsh conditions.

Direct Nucleophilic Substitution Using Piperidinopropanol and Chlorophenyl Derivatives

Another approach involves the synthesis of 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine, a structurally related compound, by nucleophilic substitution of 3-piperidinopropanol with 3-(4-chlorophenyl)propyl mesylate:

| Step | Reaction Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Formation of sodium alkoxide from 3-piperidinopropanol | Sodium hydride in anhydrous N,N-dimethylacetamide, 50°C, 1 hour | Generates reactive nucleophile |

| 2 | Nucleophilic substitution with 3-(4-chlorophenyl)propyl mesylate | Addition at 25°C, stirred for 7 hours | Produces target ether-linked piperidine derivative |

| 3 | Workup and purification | Extraction with toluene after basification to pH 12 | Yields sufficiently pure free base suitable for salt formation |

This method avoids the use of phase transfer catalysts and high temperatures, improving industrial feasibility and reducing impurities.

Direct Reaction of Piperidine with 4-Chlorophenol

A more straightforward synthetic route involves the reaction of piperidine derivatives with 4-chlorophenol under controlled conditions to form the ether linkage, followed by hydrochloride salt formation:

| Step | Reaction Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Nucleophilic aromatic substitution of piperidine on 4-chlorophenol | Controlled temperature, possibly with base catalyst | Forms 3-(4-chlorophenoxy)piperidine |

| 2 | Conversion to hydrochloride salt | Treatment with HCl gas or aqueous HCl | Yields this compound |

This method is commonly referenced in chemical supply catalogs and research chemical providers, though detailed experimental protocols are less frequently published in open literature.

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Multi-step alkylation, reduction, cyclization, and resolution (from 4-chlorobenzonitrile) | High optical purity, mild conditions, cost-effective | Multi-step, requires chiral resolution | High, scalable, economical |

| Nucleophilic substitution with mesylate intermediate | Avoids phase transfer catalysts, mild temperature, high purity | Requires preparation of mesylate, handling reactive intermediates | High, suitable for pharma-grade synthesis |

| Direct nucleophilic substitution with chlorophenol | Simpler, fewer steps | Less detailed protocols, possible lower selectivity | Moderate, suitable for research scale |

The alkylation and cyclization method yields optically pure piperidine derivatives with over 98% enantiomeric purity after chemical resolution, crucial for pharmaceutical applications.

The use of sodium borohydride with cobalt chloride as a reducing system offers a mild and efficient reduction step, avoiding expensive catalysts like platinum oxide.

Avoidance of phase transfer catalysts and high-temperature conditions in the mesylate substitution method reduces impurity formation and environmental impact, facilitating industrial production.

The hydrochloride salt form improves compound stability and solubility, which is essential for handling and further applications.

The preparation of this compound involves several synthetic strategies, each with distinct advantages. The multi-step alkylation-reduction-cyclization-resolution pathway offers high purity and industrial scalability, while direct nucleophilic substitution methods provide simpler routes with fewer impurities. Selection of the method depends on the desired scale, purity requirements, and available resources. Current research supports these methods as effective, cost-efficient, and suitable for industrial production of this compound and related compounds.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxy piperidine oxides, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance its therapeutic efficacy.

Key Applications :

- Antidepressants : Research indicates that derivatives of piperidine, including 3-(4-Chlorophenoxy)piperidine hydrochloride, can inhibit serotonin and norepinephrine reuptake, making them potential candidates for treating depression and anxiety disorders .

- Neurological Disorders : The compound's ability to influence neurotransmitter systems positions it as a candidate for developing treatments for conditions like schizophrenia and bipolar disorder .

Agrochemical Formulations

Overview : In agricultural chemistry, this compound is utilized in formulating herbicides and pesticides.

Benefits :

- Enhanced Efficacy : The compound improves the effectiveness of agrochemicals, contributing to better crop yields while minimizing environmental impact .

- Targeted Action : Its selective action against specific plant species helps reduce the use of harmful chemicals in agriculture .

Biochemical Research

Overview : This compound is instrumental in various biochemical studies, particularly those involving receptor binding and signaling pathways.

Research Insights :

- Receptor Studies : It aids researchers in understanding how certain drugs interact with cellular receptors, which is vital for drug design .

- Cellular Mechanisms : Studies have shown that piperidine derivatives can induce apoptosis in fungal cells, highlighting their potential as antifungal agents .

Material Science

Overview : this compound finds applications in developing specialty polymers and coatings.

Applications :

- Durability Enhancement : The compound contributes to creating materials with improved resistance to environmental factors, thus extending their lifespan .

- Coating Technologies : Its properties are leveraged in formulating coatings that provide protective barriers against degradation .

Analytical Chemistry

Overview : In analytical chemistry, this compound serves as a standard in chromatography.

Importance :

- Accurate Analysis : It helps ensure the precise detection and quantification of complex mixtures, making it essential for quality control in pharmaceuticals and other industries .

- Reference Standard Usage : By acting as a reference standard, it aids in validating analytical methods used across various scientific disciplines .

Data Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Antidepressants, Neurological treatments | Targeted therapy for mental health disorders |

| Agrochemical Formulations | Herbicide and pesticide formulations | Improved crop yield and reduced chemical usage |

| Biochemical Research | Receptor binding studies | Insights into drug mechanisms |

| Material Science | Specialty polymers and coatings | Enhanced durability and environmental resistance |

| Analytical Chemistry | Chromatography standards | Accurate quantification and method validation |

Case Studies

-

Antidepressant Development

- A study highlighted the synthesis of piperidine derivatives that showed significant activity against serotonin transporters. These compounds demonstrated potential for treating mood disorders by modulating neurotransmitter levels effectively.

-

Agrochemical Efficacy

- Research on herbicidal formulations containing this compound revealed improved selectivity against target weeds while maintaining crop safety, showcasing its utility in sustainable agriculture practices.

-

Fungal Cell Studies

- A recent investigation into the antifungal properties of piperidine derivatives indicated that certain compounds could induce apoptosis in Candida auris, suggesting new avenues for antifungal drug development.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings and Trends

Substituent Position and Chain Length: The position of the 4-chlorophenoxy group (e.g., 3- vs. 4-position on piperidine) and alkyl chain length critically influence receptor selectivity. For instance, Compound 15’s propyl chain enhances sigma1 affinity, while shorter chains reduce binding efficacy . BF2.649’s extended propoxypropyl chain facilitates H3 receptor interaction, demonstrating the importance of side-chain flexibility in receptor engagement .

Receptor Selectivity: Methyl substitution on the piperidine ring (e.g., Compound 15) improves sigma1 selectivity over sigma2 receptors, highlighting the role of steric effects in receptor discrimination . BF2.649’s non-imidazole structure avoids off-target effects common in earlier H3 antagonists, underscoring scaffold optimization for specificity .

Metabolic and Behavioral Effects :

- Compound A reduces food intake and adipocyte lipolysis without psychotropic activity, making it a candidate for obesity treatment .

- BF2.649 enhances cortical acetylcholine and dopamine levels, linking H3 antagonism to cognitive enhancement .

Toxicity and Safety: Compound A exhibits low toxicity, a critical advantage for chronic metabolic interventions . 4-(Diphenylmethoxy)piperidine Hydrochloride’s acute toxicity (undefined mechanism) contrasts with the safer profiles of chlorophenoxy derivatives .

Biological Activity

3-(4-Chlorophenoxy)piperidine hydrochloride is a piperidine derivative characterized by a 4-chlorophenoxy substituent. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.

- Molecular Formula : C11H14ClNO

- Molecular Weight : 215.69 g/mol

- IUPAC Name : 3-(4-chlorophenoxy)piperidine; hydrochloride

- CAS Number : 38247-51-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound exhibits the ability to modulate neurotransmitter systems, which may have implications in treating neurological disorders.

Key Mechanisms:

- Histamine H3 Receptor Antagonism : The compound acts as an antagonist at histamine H3 receptors, which are implicated in various central nervous system (CNS) disorders. This antagonistic effect can enhance the release of neurotransmitters like dopamine and norepinephrine, potentially improving cognitive functions .

- Cholinesterase Inhibition : Preliminary studies suggest that it may also inhibit cholinesterases, thereby enhancing cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of piperidine compounds can possess antimicrobial properties. Although specific data on this compound is limited, piperidine derivatives are generally known for their effectiveness against various bacterial strains.

Antimalarial Activity

A related study on piperidine derivatives demonstrated that some compounds exhibit significant antiplasmodial activity against Plasmodium falciparum strains. While direct studies on this compound are sparse, its structural similarities suggest potential antimalarial properties .

Neuroprotective Effects

The compound's action on histamine H3 receptors may provide neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-chlorophenoxy)piperidine hydrochloride, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, piperidine derivatives are often reacted with 4-chlorophenol derivatives under alkaline conditions (e.g., using NaH or K₂CO₃ in polar aprotic solvents like DMF) . Purification typically involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) to achieve >95% purity .

- Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane). Post-synthesis, confirm structure using H NMR (e.g., δ 3.5–4.0 ppm for piperidine-O-CH₂ signals) and LC-MS (expected [M+H]⁺ ~285.7 amu) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in airtight containers at 2–8°C, protected from light and moisture .

- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. No specific toxicity data exists for this compound, so treat it as a Category 2 irritant (similar to structurally related piperidine derivatives) .

Q. What analytical techniques are critical for characterizing this compound?

- Techniques :

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

- NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm for chlorophenoxy) and piperidine protons (δ 1.5–2.5 ppm) .

- Melting Point : Expect 175–185°C (decomposition may occur above 190°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing 3-(4-chlorophenoxy)piperidine derivatives?

- Design of Experiments (DoE) : Vary solvents (DMF vs. THF), bases (NaOH vs. K₂CO₃), and temperatures (60–100°C). For example, shows DMF at 80°C improves nucleophilic substitution efficiency .

- Mechanistic Insights : Use DFT calculations to model transition states of piperidine-phenoxy coupling. Monitor byproducts (e.g., unreacted 4-chlorophenol) via GC-MS .

Q. What strategies resolve contradictions in reported bioactivity data for piperidine-chlorophenoxy compounds?

- Case Study : Pitolisant (a related compound) showed varying efficacy in narcolepsy models due to stereochemistry differences. For 3-(4-chlorophenoxy)piperidine, use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test separately in vitro .

- Data Normalization : Compare IC₅₀ values across studies using standardized assays (e.g., cAMP inhibition in HEK293 cells) .

Q. How can researchers address limited safety data for this compound in preclinical studies?

- Proxy Data : Refer to safety profiles of structurally similar compounds (e.g., 3-(2-methylphenoxy)piperidine hydrochloride: LD₅₀ >500 mg/kg in rats) .

- In Silico Toxicology : Use tools like OECD QSAR Toolbox to predict acute oral toxicity (estimated Category 4, H302) .

Key Recommendations

- Stereochemistry : Use chiral resolution methods if bioactivity studies show enantiomer-specific effects .

- Data Reproducibility : Publish detailed reaction logs (time, temperature, solvent batches) to address variability in yields .

- Collaborative Research : Cross-validate findings with institutions using shared reference standards (e.g., USP-grade analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.